3-Dehydroxy Ceramide 1 Preserves Lipid Chain Order, Unlike N-Methyl Ceramide
In a multilamellar skin lipid model, 3-deoxy-ceramide (3-dehydroxy ceramide 1) did not significantly alter lipid chain order relative to natural ceramide control, as determined by methylene symmetric stretching wavenumber measurements. In contrast, N-methyl-ceramide increased the stretching wavenumber to 2850 cm⁻¹, indicating substantial chain disordering [1].
| Evidence Dimension | Lipid chain order (methylene symmetric stretching wavenumber at 32 °C) |
|---|---|
| Target Compound Data | No significant change from control (Cer: 2849 cm⁻¹) |
| Comparator Or Baseline | N-methyl-ceramide: 2850 cm⁻¹; 1-deoxy-ceramide: 0.9–1.3 cm⁻¹ shift to higher wavenumbers |
| Quantified Difference | 3-deoxy-Cer maintained wavenumber close to control, whereas N-methyl-Cer showed ~1 cm⁻¹ increase, approaching disordered lipid values |
| Conditions | Equimolar mixtures of Cer/LIG/Chol/CholS, 32 °C, IR spectroscopy |
Why This Matters
Maintaining lipid chain order is critical for replicating physiological skin barrier tightness; N-methyl analogs disrupt this order, making 3-dehydroxy ceramide 1 the preferred choice for studies requiring near-native chain packing.
- [1] Kováčik, A., Pullmannová, P., Pavlíková, L. et al. Behavior of 1-Deoxy-, 3-Deoxy- and N-Methyl-Ceramides in Skin Barrier Lipid Models. Sci Rep 10, 3832 (2020). View Source
